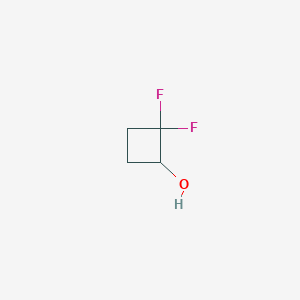
2,2-Difluorocyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorocyclobutan-1-ol is an organic compound with the molecular formula C4H6F2O. It is a cyclobutane derivative where two hydrogen atoms on the cyclobutane ring are replaced by fluorine atoms, and one of the carbon atoms is bonded to a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluorocyclobutan-1-ol can be synthesized through several methods, including [2+2] cycloaddition reactions. One common approach involves the reaction of difluorocarbene with cyclobutene, followed by hydrolysis to introduce the hydroxyl group . Another method involves the deoxofluorination of cyclobutanone derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale [2+2] cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form difluorocyclobutane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products:
Oxidation: 2,2-Difluorocyclobutanone.
Reduction: Difluorocyclobutane.
Substitution: 2,2-Difluorocyclobutyl chloride or bromide.
Scientific Research Applications
2,2-Difluorocyclobutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,2-Difluorocyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
Difluorocyclobutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2-Difluorocyclobutyl chloride: A halogenated derivative with different reactivity and applications.
Uniqueness: 2,2-Difluorocyclobutan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, such as increased stability, reactivity, and potential biological activity .
Properties
CAS No. |
2092453-42-2 |
|---|---|
Molecular Formula |
C4H6F2O |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
2,2-difluorocyclobutan-1-ol |
InChI |
InChI=1S/C4H6F2O/c5-4(6)2-1-3(4)7/h3,7H,1-2H2 |
InChI Key |
DJFLRJGNAIMTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















